cephalexin

Descripción

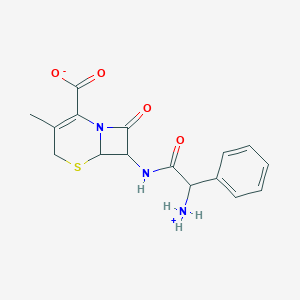

Structure

3D Structure

Propiedades

Número CAS |

108260-04-4 |

|---|---|

Fórmula molecular |

C16H17N3O4S |

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |

Clave InChI |

ZAIPMKNFIOOWCQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-] |

Sinónimos |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo- |

Origen del producto |

United States |

Historical Development and Classification of Cephalexin Within Beta Lactam Antibiotic Research

Genesis within Cephalosporin (B10832234) Antibiotics

The origin of cephalosporin antibiotics can be traced back to 1945, when Italian pharmacologist Giuseppe Brotzu discovered a mold, Cephalosporium acremonium (now known as Acremonium chrysogenum), in a sewage outfall off the coast of Sardinia. wikipedia.orgwikipedia.orgnih.gov This fungus was found to produce substances with antibacterial properties. wikipedia.org Subsequent research in Oxford by Guy Newton and Edward Abraham led to the isolation of cephalosporin C in 1953. wikipedia.orgnih.gov While cephalosporin C itself was not potent enough for clinical use, its stable nucleus, 7-aminocephalosporanic acid (7-ACA), proved to be a crucial building block. wikipedia.orgwikipedia.org

The modification of the 7-ACA side chains was a pivotal step, leading to the creation of more potent and clinically useful semi-synthetic cephalosporins. wikipedia.orgwikipedia.org This breakthrough paved the way for the development of the first commercial cephalosporin, cefalotin, which was launched by Eli Lilly and Company in 1964. wikipedia.org Cephalexin itself was developed in 1967 and first marketed in 1969. wikipedia.orgpatsnap.com The development of cephalexin was a significant advancement as it provided an orally administered option within the cephalosporin family, overcoming the poor oral absorption of earlier compounds.

Cephalosporin Family and Generations

Cephalosporin antibiotics are categorized into generations based on their spectrum of antimicrobial activity, particularly against gram-positive and gram-negative bacteria. nih.govijesir.org This classification, while widely used, can sometimes be imprecise. wikipedia.org Generally, as the generations progress from the first to the third, there is an increase in activity against gram-negative bacteria and a decrease in activity against gram-positive organisms. wikipedia.orgurology-textbook.com The fourth-generation cephalosporins, however, exhibit broad-spectrum activity against both. wikipedia.org

Table 1: Generations of Cephalosporin Antibiotics

| Generation | General Spectrum of Activity | Examples |

|---|---|---|

| First | Primarily active against gram-positive bacteria, with limited activity against some gram-negative bacteria. ijesir.orgurology-textbook.comdrugs.com | Cefazolin, Cefadroxil (B1668780), Cephalexin ijesir.orgdrugs.com |

| Second | Broader spectrum than the first generation, with increased activity against gram-negative bacteria. wikipedia.orgurology-textbook.com | Cefaclor, Cefuroxime, Cefprozil wikipedia.orgurology-textbook.com |

| Third | Even greater activity against gram-negative bacteria, but often less active against gram-positive organisms than the first generation. wikipedia.orgurology-textbook.com | Cefotaxime, Ceftriaxone, Ceftazidime urology-textbook.com |

| Fourth | Broad-spectrum activity against both gram-positive and gram-negative bacteria. wikipedia.orgurology-textbook.com | Cefepime, Cefpirome wikipedia.org |

Cephalexin is a prominent member of the first-generation cephalosporins. wikipedia.orgijesir.org This group of antibiotics is characterized by its strong activity against gram-positive bacteria, such as Staphylococcus and Streptococcus. wikipedia.orgdrugs.com Their activity against gram-negative bacteria is more limited, though they are effective against some species like Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. nih.govijesir.org

The chemical structures of first-generation cephalosporins are relatively simple. wikipedia.org For instance, cephalexin, cephradine (B1668399), and cefadroxil all possess a single methyl group at a specific position on their core structure. wikipedia.org Like other beta-lactam antibiotics, first-generation cephalosporins work by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall. wikipedia.orgurology-textbook.comrxlist.com They achieve this by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for cell wall construction. wikipedia.orgnih.gov This action ultimately leads to bacterial cell death. nih.gov

First-generation cephalosporins are used to treat a variety of infections, including those of the skin and soft tissues, urinary tract, and respiratory tract. rxlist.comhealthline.comdrugs.com

Chemical Synthesis and Production Methodologies of Cephalexin

Semi-Synthetic Derivation from Precursors

Cephalexin is a semi-synthetic compound, meaning it is not fully synthesized in a laboratory but is derived from a naturally occurring precursor. This approach leverages complex molecules produced by microorganisms, which are then chemically modified to yield the final product.

Utilization of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

The principal nucleus for the synthesis of cephalexin is 7-amino-3-deacetoxycephalosporanic acid (7-ADCA). mdpi.com This compound serves as the foundational scaffold upon which the final molecular structure of cephalexin is built. The process involves the acylation of the 7-amino group of 7-ADCA with a D-phenylglycine derivative. google.com 7-ADCA can be produced from penicillin through a ring expansion process. google.com

Role of Cephalosporin (B10832234) C

Historically, the development of cephalexin originated from the structural optimization of Cephalosporin C, a natural antibiotic produced by the fungus Acremonium chrysogenum. Scientists discovered that modifying the side chain of Cephalosporin C could enhance its antibacterial properties and stability. Cephalosporin C serves as a precursor for the production of 7-aminocephalosporanic acid (7-ACA) and subsequently 7-ADCA, which is then used in the synthesis of cephalexin.

Classical Chemical Synthesis Routes

Traditional production of cephalexin has relied on multi-step chemical transformations. These routes, while effective, often involve harsh reaction conditions and the use of environmentally challenging chemicals. ucsc.cl

Multi-Step Chemical Transformations

The classical chemical synthesis of cephalexin is a multi-step process. researchgate.net A common method involves the protection of the carboxyl group of the 7-ADCA parent nucleus, followed by a condensation reaction with a D-phenylglycine derivative. google.com The synthesis often requires several protection and deprotection steps to ensure the desired chemical reactions occur at the correct functional groups. ucsc.cl

Specific Chemical Reagents and Reaction Conditions

The chemical synthesis of cephalexin employs a variety of specific reagents and conditions. For instance, the acylation of silylated 7-ADCA with phenylglycyl chloride hydrochloride can be conducted in dimethylformamide at low temperatures in the presence of weak tertiary nitrogen bases. google.com Another approach involves using trimethylchlorosilane to protect the carboxyl group of 7-ADCA in the presence of a tertiary amine. google.com The side chain is prepared using a phenylglycine salt and a chloroformate, which then undergoes condensation with the protected 7-ADCA. google.com

| Parameter | Classical Chemical Synthesis Details |

| Starting Material | 7-ADCA |

| Key Reaction | Acylation of the 7-amino group |

| Acylating Agent | D-phenylglycyl chloride hydrochloride or other activated D-phenylglycine derivatives |

| Solvents | Dichloromethane, Dimethylformamide |

| Protecting Groups | Silyl ethers for carboxyl protection |

| Reagents | Trimethylchlorosilane, Tertiary amines (e.g., 4-dimethylaminopyridine), Chloroformates |

| Reaction Conditions | Low temperatures, Anhydrous conditions |

Enzymatic Synthesis Approaches

In recent years, enzymatic synthesis has emerged as a greener and more efficient alternative to classical chemical routes for producing cephalexin. researchgate.net This method utilizes enzymes as biocatalysts to facilitate the key acylation step.

The enzymatic synthesis of cephalexin typically involves the condensation of 7-ADCA with an activated D-phenylglycine derivative, such as D-phenylglycine methyl ester (PGME), catalyzed by an enzyme, most commonly Penicillin G Acylase (PGA). nih.govresearchgate.net This process is often conducted in an aqueous medium under mild conditions. google.com The reaction kinetics of this enzymatic synthesis have been studied using enzymes from various microbial sources, including Xanthomonas citri and Bacillus megaterium. google.comnih.gov

Research has focused on optimizing various parameters to maximize the yield and productivity of the enzymatic synthesis. These factors include temperature, pH, and the ratio of substrates. researchgate.netresearchgate.net For example, one study investigated the synthesis at 12°C with initial substrate concentrations of 167 mM 7-ADCA and 500 mM PGME at different pH values. researchgate.net Continuous feeding of the acyl donor (PGME) has been shown to be more efficient than a batch mode, achieving a high conversion ratio of 7-ADCA. nih.gov Immobilized enzymes are often used to improve stability and allow for repeated use. nih.gov

| Parameter | Enzymatic Synthesis Details |

| Enzyme | Penicillin G Acylase (PGA), often immobilized |

| Substrates | 7-ADCA and D-phenylglycine methyl ester (PGME) or other phenylglycine derivatives |

| Reaction Medium | Aqueous solution, sometimes with organic co-solvents like ethylene glycol |

| Optimal pH | Typically around 6.5 - 7.8 |

| Optimal Temperature | Generally mild, around 12°C - 40°C |

| Key Advantage | Environmentally friendly, milder reaction conditions, fewer side reactions |

A two-step, one-pot enzymatic synthesis has also been developed, combining the hydration of D-phenylglycine nitrile to its amide form with the subsequent acylation of 7-ADCA, catalyzed by nitrile hydratase and penicillin G acylase, respectively. nih.gov

Penicillin Acylase Catalysis

The enzymatic synthesis of cephalexin represents a significant advancement over traditional chemical methods, offering milder reaction conditions and higher specificity. A key enzyme in this process is Penicillin G Acylase (PGA), which catalyzes the coupling of an acyl donor with the β-lactam nucleus. The most common substrates for this reaction are D-phenylglycine methyl ester (PGME) as the acyl donor and 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as the nucleophile. nih.govnih.gov

Immobilized Penicillin G Acylase (IPGA) is frequently used in industrial applications to enhance enzyme stability and facilitate its recovery and reuse. nih.gov Research has demonstrated that under optimized conditions using IPGA, a 7-ADCA conversion ratio as high as 99.3% can be achieved, with a productivity of 200 mmol/L/H. nih.gov Furthermore, the immobilized enzyme has shown excellent stability, retaining over 95% of its initial activity after multiple reaction cycles. nih.gov

While PGA is the more established enzyme, α-amino ester hydrolases (AEHs) are also being explored for cephalexin synthesis due to their high reactivity and selectivity. frontiersin.orgnih.gov However, AEHs often suffer from lower thermostability and are subject to strong substrate inhibition, which can complicate reactor design and optimization. nih.gov

Optimization Strategies for Enzymatic Processes

To enhance the economic viability and efficiency of the enzymatic synthesis of cephalexin, several optimization strategies have been developed. These strategies primarily focus on improving substrate availability, shifting the reaction equilibrium towards synthesis, and mitigating product inhibition and degradation.

Substrate Solubility Enhancement

A significant challenge in the enzymatic synthesis of cephalexin is the low aqueous solubility of the nucleophile, 7-ADCA. To address this, researchers have explored methods to increase its concentration in the reaction medium. One effective strategy is the use of the acyl donor, PGME, to enhance the solubility of 7-ADCA. It has been shown that the presence of PGME can improve the dissolution of 7-ADCA in water. researchgate.net

Furthermore, a pH shift strategy can be employed to create a supersaturated solution of 7-ADCA in the presence of PGME. This supersaturated state exhibits good stability, as PGME appears to inhibit the precipitation of 7-ADCA, thereby making it more available for the enzymatic reaction. researchgate.net The formation of novel pharmaceutical salts of cephalexin with organic counterions, such as 2,6-dihydroxybenzoic acid, 5-chlorosalicylic acid, and 5-sulfosalicylic acid, has also been shown to improve solubility compared to the parent drug. nih.govnih.gov

| Salt Former | Solubility Improvement Factor |

| 5-sulfosalicylic acid (SSA) | 6.32 times |

| 2,6-dihydroxybenzoic acid (DHBA) | 3.09 times |

| 5-chlorosalicylic acid (CSA) | 2.98 times |

Table 1: Improvement in Cephalexin Solubility with Different Salt Formers nih.gov

Control of Hydrolysis-to-Synthesis Ratio

The ratio of synthesis to hydrolysis (S/H) is a critical parameter for maximizing the yield of cephalexin. A higher S/H ratio indicates a more efficient conversion of substrates to the desired product, with less waste due to the hydrolysis of the acyl donor and the product. Several factors can influence this ratio, including pH, temperature, and the composition of the reaction medium.

One approach to increase the S/H ratio is through the selective inhibition of the hydrolytic activity of the enzyme. For instance, D-phenylglycine nitrile has been shown to have a remarkable selective inhibitory effect on the penicillin G acylase, leading to a threefold increase in the S/H ratio. nih.gov This results in a higher yield of cephalexin by minimizing the enzymatic degradation of the product. nih.gov

The reaction medium itself can also be engineered to favor synthesis over hydrolysis. The use of organic cosolvents, such as ethylene glycol, has been demonstrated to improve the synthetase/amidase ratio. researchgate.net It is believed that the organic solvent can induce a structural change in the enzyme that has a more pronounced effect on the more complex mechanism of amide hydrolysis compared to the synthesis reaction. researchgate.net

| Parameter | Effect on S/H Ratio |

| D-phenylglycine nitrile | Threefold increase |

| Ethylene Glycol | Favorable shift towards synthesis |

Table 2: Factors Influencing the Synthesis/Hydrolysis Ratio nih.govresearchgate.net

Novel Solvent Systems and Media Design

The design of the reaction medium is crucial for optimizing the enzymatic synthesis of cephalexin. While aqueous systems are common, novel solvent systems have been investigated to overcome limitations such as low substrate solubility and unfavorable reaction equilibria.

Aqueous two-phase systems (ATPS) have emerged as a promising alternative. In an ATPS, cephalexin can be synthesized in one phase and then extracted into the other, which helps to suppress the reverse hydrolytic reaction and increase the product yield. researchgate.net For example, a system composed of PEG400 and magnesium sulfate (B86663) has been used for cephalexin synthesis, achieving a product yield of 60-62% with free penicillin acylase. researchgate.net

Organic solvents and co-solvents can also be employed to enhance the synthesis process. Ethylene glycol, for instance, has been shown to increase substrate solubility and reduce water activity, which can favor the synthesis reaction. researchgate.net A comparative study showed that conducting the synthesis in an ethylene glycol medium can lead to different optimal conditions for temperature and pH compared to a fully aqueous medium. researchgate.netfao.org Other organic solvents like dimethylformamide and dimethylacetamide have also been noted as suitable solvent media in certain synthesis routes. google.com

In Situ Product Removal Techniques

In situ product removal (ISPR) is a strategy employed to overcome product inhibition and degradation, thereby shifting the reaction equilibrium towards cephalexin synthesis and improving the final yield. By continuously removing the product from the reaction mixture, the enzymatic hydrolysis of cephalexin is prevented. nih.gov

One effective ISPR technique is complexation. In this method, a complexing agent is added to the reaction mixture, which selectively binds with the synthesized cephalexin and causes it to precipitate. For example, β-naphthol has been used to complex with cephalexin, leading to a 50% higher yield and a 40% reduction in byproduct formation compared to a system without complexation. nih.gov Similarly, 1,5-Dihydroxynaphthalene can co-crystallize with cephalexin, maintaining a low concentration of the product in the solution and thereby preventing its chemical and enzymatic degradation, resulting in a 79% yield. nih.gov

| ISPR Technique | Complexing/Extracting Agent | Outcome |

| Complexation | β-naphthol | 50% higher cephalexin yield, 40% reduction in byproducts |

| Co-crystallization | 1,5-Dihydroxynaphthalene | 79% cephalexin yield |

| Aqueous Two-Phase Systems | PEG400-Magnesium Sulfate | 60-62% product yield |

Table 3: In Situ Product Removal Techniques and Their Efficacy nih.govnih.govresearchgate.net

Molecular Mechanisms of Cephalexin Antibacterial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The bacterial cell wall is primarily composed of peptidoglycan, a complex polymer that provides mechanical stability and protects the bacterium from osmotic lysis. nih.govpatsnap.comwikipedia.orgfishersci.ca Cephalexin specifically targets and disrupts the synthesis of this crucial peptidoglycan layer. nih.govwikipedia.orgbocsci.compatsnap.comwikipedia.orgfishersci.camims.comresearchgate.net This interference ultimately hinders the final stages of peptidoglycan synthesis, leading to an accumulation of non-crosslinked peptidoglycan strands within the bacterial cell. nih.govbocsci.com

Interaction with Peptidoglycan Layer Synthesis

Cephalexin's interaction with peptidoglycan synthesis involves blocking the assembly of the peptidoglycan layer. The peptidoglycan layer provides the structural rigidity necessary for the bacterial cell wall. By inhibiting its proper formation, cephalexin compromises the integrity of the cell wall. nih.govwikipedia.orgbocsci.compatsnap.comwikipedia.orgfishersci.camims.comresearchgate.net

Binding to Penicillin-Binding Proteins (PBPs)

A key aspect of cephalexin's mechanism is its binding to penicillin-binding proteins (PBPs). nih.govdrugbank.comwikipedia.orgbocsci.compatsnap.comontosight.aiwikipedia.orgfishersci.capharmgkb.orgmims.comcancer.govchegg.commedchemexpress.com PBPs are a group of bacterial enzymes, specifically transpeptidases, that play a crucial role in the cross-linking of peptidoglycan chains, which is a fundamental step in cell wall biosynthesis. nih.govpatsnap.comwikipedia.orgfishersci.cachegg.com Cephalexin, like other beta-lactam antibiotics, structurally mimics D-alanyl-D-alanine, the terminal amino acid sequence of the peptidoglycan precursor. This molecular mimicry allows cephalexin to irreversibly bind to the active site of PBPs, thereby disrupting their normal enzymatic function. wikipedia.orgbocsci.compatsnap.comfishersci.calibretexts.org

Cephalexin exhibits affinity for various PBPs across different bacterial species. In Staphylococcus aureus, cephalexin has been shown to bind to PBP3. caymanchem.comasm.org Research suggests that PBP3 in S. aureus is involved in the process of septation, which is crucial for bacterial cell division. asm.org In Escherichia coli, cephalexin targets PBP4. nih.gov Furthermore, cephalexin is known to bind to PBP1A and PBP1B to inhibit cell wall synthesis. pharmgkb.org In Streptococcus pneumoniae (strain ATCC BAA-255 / R6), cephalexin has been identified to target PBP2a, PBP1b, and PBP2B. drugbank.com

The following table summarizes some of the specific PBP targets of cephalexin:

| PBP Target | Bacterial Species | Role/Function (if specified) | Source |

| PBP3 | Staphylococcus aureus | Involved in septation | caymanchem.comasm.org |

| PBP4 | Escherichia coli | - | nih.gov |

| PBP1A | Various bacteria | Cell wall synthesis inhibition | pharmgkb.org |

| PBP1B | Various bacteria | Cell wall synthesis inhibition | pharmgkb.org |

| PBP2a | Streptococcus pneumoniae | - | drugbank.com |

| PBP1b | Streptococcus pneumoniae | - | drugbank.com |

| PBP2B | Streptococcus pneumoniae | - | drugbank.com |

Disruption of Transpeptidation Reaction

The binding of cephalexin to PBPs directly disrupts the transpeptidation reaction, which is the final and crucial step in peptidoglycan synthesis. nih.govdrugbank.combocsci.compatsnap.comlitfl.comwikipedia.orgfishersci.camims.comchegg.comlibretexts.org This reaction is responsible for cross-linking the individual peptidoglycan strands, forming a strong, mesh-like bacterial cell wall. By inhibiting this cross-linking, cephalexin prevents the proper assembly and integrity of the bacterial cell wall. nih.govdrugbank.compatsnap.comwikipedia.orgfishersci.cachegg.comlibretexts.org

Bactericidal Action Leading to Cell Lysis

The inhibition of bacterial cell wall synthesis by cephalexin has profound downstream effects, ultimately leading to the death of the bacterial cell. nih.govdrugbank.combocsci.compatsnap.comontosight.ailitfl.comwikipedia.org The disruption of peptidoglycan cross-linking weakens the bacterial cell wall, making it unstable. bocsci.compatsnap.com This compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to an osmotic imbalance. bocsci.compatsnap.comwikipedia.org Consequently, the bacterial cell swells and undergoes lysis, meaning it ruptures and dies. nih.govdrugbank.combocsci.compatsnap.comontosight.ailitfl.comwikipedia.org This bactericidal action is particularly effective against actively dividing bacterial cells, which are continuously synthesizing new cell wall material. bocsci.comlitfl.com In Staphylococcus aureus, the binding of cephalexin to PBP3 has been observed to result in cell enlargement and the cessation of septation, further contributing to its bactericidal effect. asm.org

Structure Activity Relationship Sar of Cephalexin Analogues

Core Beta-Lactam and Dihydrothiazine Ring System

Cephalexin, a semi-synthetic cephalosporin (B10832234), is characterized by a core structure comprising a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring wikipedia.orgwikidata.orgarkanlabs.comwikipedia.orgmpg.de. This bicyclic system, specifically the strained β-lactam ring, is indispensable for the antibiotic's antibacterial activity wikidata.orgwikipedia.orgmims.comfishersci.se. The β-lactam ring acts as the pharmacophore, mimicking the D-alanine-D-alanine motif of bacterial peptidoglycan, thereby enabling irreversible binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis fishersci.se. The fusion with the dihydrothiazine ring in cephalosporins, as opposed to the thiazolidine (B150603) ring in penicillins, contributes to increased resistance against β-lactamases wikipedia.org.

Importance of Substituents at C-3 and C-7 Positions

The functional groups attached at the C-3 and C-7 positions of the cephalosporin nucleus are pivotal in modulating the drug's pharmacological properties and antimicrobial spectrum wikipedia.orgwikidata.orgfishersci.ca. Alterations at the C-7 position primarily influence antibacterial activity, while modifications at the C-3 position largely affect pharmacokinetic aspects such as absorption and excretion wikidata.org. Cephalexin specifically features a D-phenylglycyl group at the 7-amino position and an unsubstituted methyl group at the 3-position mims.comwikidata.orgciteab.comnih.gov.

The 7-amino side chain of cephalexin incorporates the D stereoisomer of the phenylglycine side chain cenmed.com. This specific stereochemistry is critical for its antibacterial efficacy. Research indicates that while the intestinal proton-dependent peptide transporter, responsible for the uptake of many orally absorbed β-lactam antibiotics, may prefer the L stereoisomer for transport, analogues with the L stereoisomer at this position typically lack antibacterial activity and are prone to intracellular hydrolysis cenmed.com. This highlights a divergence in structural requirements for transport versus intrinsic antimicrobial action.

The presence and nature of steric bulk, particularly at the C-7 position, significantly impact the stability of cephalosporins against bacterial β-lactamases wikipedia.orgwikipedia.org. Increased steric bulk at this position can physically hinder the access of β-lactamase enzymes to the β-lactam ring, thereby reducing the rate of drug hydrolysis and conferring resistance wikipedia.orgwikipedia.org. Later-generation cephalosporins, such as cefpodoxime, exemplify this principle by featuring sterically demanding groups at their 7-position, which contributes to their enhanced stability against various β-lactamases wikipedia.orgwikipedia.org. For cephalexin, the SAR suggests that increasing steric bulk at the 7-position could improve its resistance to β-lactamase-mediated hydrolysis wikipedia.orgwikipedia.org.

Conformational Dynamics and PBP Binding Affinity

The mechanism of action of cephalexin, like other β-lactam antibiotics, involves the inhibition of bacterial penicillin-binding proteins (PBPs) fishersci.sefishersci.carcsb.org. These antibiotics act as structural mimics of the D-alanine-D-alanine motif, the natural substrate of PBPs, forming a stable acyl-enzyme complex that inactivates the transpeptidase activity essential for peptidoglycan synthesis and bacterial cell wall integrity fishersci.sefishersci.ca.

The conformational dynamics of PBPs and their interaction with β-lactams are crucial for inhibitory potency. Mutations in PBPs can lead to decreased affinity for the antibiotic and restrict the conformational changes that are normally associated with the acylation process, thereby contributing to bacterial resistance fishersci.carcsb.orgfishersci.ca. For instance, studies on PBP2 variants from resistant Neisseria gonorrhoeae strains show that mutations can both lower antibiotic affinity and hinder the necessary conformational shifts for effective acylation fishersci.carcsb.org. Cephalexin generally exhibits a lower affinity for PBP3, an essential PBP in bacteria like P. aeruginosa, compared to more clinically effective anti-Pseudomonal β-lactams nih.gov.

Chemical Modifications for Enhanced Properties

Chemical modifications to the cephalexin structure have been explored to improve its therapeutic properties, including stability and activity.

The design of cephalexin analogues often focuses on modifying the 7-aminocephalosporanic acid (7-ACA) side chain to achieve enhanced properties wikidata.org. For example, the incorporation of aromatic amino acids into certain cephalosporins has been shown to improve the binding affinity of the parent molecules, leading to increased activity massbank.eu.

In efforts to improve stability, particularly against enzymatic degradation, researchers have investigated various structural changes. Attaching chemical tethers to cephalexin derivatives, even when positioned remotely from the β-lactam ring, has been shown to maintain binding interactions with PBPs in in vitro studies wikipedia.orgwikipedia.org. However, the impact on β-lactamase catalytic rates varied, and in some cases, these modifications were detrimental to antimicrobial activity wikipedia.orgwikipedia.org.

For instance, while modifications to cephalexin's 7-position were found to increase substrate activity against AmpC and NDM-1 β-lactamases, they surprisingly led to reduced stability to hydrolysis by these enzymes wikipedia.org. Conversely, against CTX-M-15, modifications to cephalexin's 7-position resulted in increased stability compared to the parent antibiotic wikipedia.org.

Furthermore, strategies to enhance chemical stability in acidic environments have involved the creation of multicomponent solid forms, such as cocrystals with serine or salt hydrates with 2,6-dihydroxybenzoic acid. These novel forms have demonstrated up to a 2-fold improvement in chemical stability in acidic media compared to commercial cephalexin monohydrate nih.gov.

Structure-Function Studies through Derivatization

Structure-function studies involving the derivatization of cephalexin have provided valuable insights into the chemical features critical for its antibacterial activity and other pharmacological properties. Cephalexin, a first-generation cephalosporin, is characterized by a D-phenylglycyl group at the 7-amino position and an unsubstituted methyl group at the 3-position of its cephem nucleus nih.govmedsafe.govt.nzmedicines.org.au. Its antibacterial action stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) medsafe.govt.nzmedicines.org.auwikipedia.orgfishersci.camims.com. Chemical modifications at various positions of the cephalexin molecule have been explored to understand and potentially enhance its therapeutic profile.

Detailed Research Findings

Modifications at the 3-Methyl Group: Research has investigated the impact of substituting the 3-methyl group of cephalexin. Analogues incorporating 3-pyridylmethyl and m- or p-carboxybenzyl substituents at this position demonstrated improved broad-spectrum antibacterial activity nih.gov. While these compounds exhibited poor oral absorption in mice, the 3-(carboxybenzyl) derivatives provided more prolonged useful serum levels compared to standard cephalosporins nih.gov.

Derivatization at the Acyl Side Chain (α-Amino Group): The α-amino group of the acyl side chain has been a key target for derivatization. Studies have involved the incorporation of various amino acid moieties, such as glycine, alanine, valine, and proline, linked to the α-amino group of cephalexin via an amide bond uobaghdad.edu.iq. These modifications aimed to confer resistance against β-lactamases and potentially enhance stability in acidic environments, such as the stomach uobaghdad.edu.iq.

Several of these amino acid-conjugated derivatives exhibited significant antibacterial activities. For instance, a cephalexin derivative linked with valine showed notable activity against Pseudomonas aeruginosa and Bacillus cereus uobaghdad.edu.iq. Another derivative, referred to as Compound 3 (specific amino acid not detailed in the snippet), demonstrated very significant activity against Escherichia coli, Pseudomonas aeruginosa, and Bacillus cereus, along with slight activity against Staphylococcus aureus, indicating a broader antibacterial spectrum uobaghdad.edu.iq.

Schiff Base Formation and Metal Complexation: The formation of Schiff bases by reacting the amino group of cephalexin with aldehydic groups of sugars (e.g., D-glucose, D-xylose) has been explored asianpubs.org. Subsequent complexation of these Schiff bases with transition metal ions, such as Fe(II), Co(II), and Ni(II), led to novel metal complexes. These complexes generally exhibited higher antibacterial activity against various bacteria, including E. coli, P. aeruginosa, Bacillus subtilis, and S. aureus, when compared to the parent cephalexin molecule asianpubs.org. Similarly, a tridentate Schiff base derived from cephalexin and 1,6-hexanediamine, along with its transition metal complexes, showed varied antibacterial activity, with some complexes demonstrating enhanced bactericidal effects compared to free cephalexin hilarispublisher.com.

Impact of Steric Bulk at the 7-Position: Studies on the structure-activity relationship of cephalosporins suggest that increasing the steric bulk at the 7-position can contribute to a reduction in the rate of drug hydrolysis by β-lactamases nih.gov. This finding is crucial for designing derivatives with improved resistance to enzymatic degradation.

Role of the Aromatic Ring in the Side Chain: The presence of an aromatic ring in the side chain of cephalexin is important for its antibacterial activity. Compounds that lacked this aromatic ring, despite inhibiting cephalexin uptake, completely lost their antibacterial efficacy asm.org. This indicates that while the phenylglycyl side chain is not strictly required for transporter uptake, it is essential for the intrinsic antibacterial function asm.org.

Oxidation Studies: Oxidation of cephalexin, such as the formation of cephalexin S-oxide through reaction with potassium caroate, has been studied. This reaction is quantitative and stoichiometric isciii.es. Furthermore, forced degradation studies revealed that photolysis via UVA light can lead to oxidized species that retain the dihydrothiazine ring adjacent to the beta-lactam ring and maintain bactericidal power. In contrast, thermodegradation can result in the rupture of the bioactive moiety researchgate.net.

Data Tables

The following table summarizes key findings from derivatization studies on cephalexin, highlighting the modifications and their observed effects on antibacterial activity or other relevant properties.

| Derivatization Site/Type | Modification Example | Observed Effect on Antibacterial Activity/Property | Relevant Organisms | Citation |

| 3-Methyl Group | 3-pyridylmethyl | Broad-spectrum antibacterial activity | Not specified | nih.gov |

| m- or p-carboxybenzyl | Broad-spectrum antibacterial activity; prolonged serum levels | Not specified | nih.gov | |

| α-Amino Group (Acyl Side Chain) | Valine conjugation | Significant activity against P. aeruginosa, B. cereus | P. aeruginosa, B. cereus | uobaghdad.edu.iq |

| Compound 3 (Amino acid conjugate) | Very significant activity against E. coli, P. aeruginosa, B. cereus; slight activity against S. aureus | E. coli, P. aeruginosa, B. cereus, S. aureus | uobaghdad.edu.iq | |

| Schiff Base/Metal Complex | Cephalexin-sugar Schiff base metal complexes (Fe(II), Co(II), Ni(II)) | Higher antibacterial activity than pure cephalexin | E. coli, P. aeruginosa, B. subtilis, S. aureus | asianpubs.org |

| Cephalexin-1,6-hexanediamine Schiff base metal complexes | Varied antibacterial activity; some more bactericidal than free cephalexin | Not specified | hilarispublisher.com | |

| 7-Position | Increased steric bulk | Reduced hydrolysis rates by β-lactamases | Not specified | nih.gov |

| Side Chain | Absence of aromatic ring | Loss of all antibacterial activity | Not specified | asm.org |

| Sulfur Atom | S-oxide formation (via oxidation) | Retention of bactericidal power (photolysis); rupture of bioactive moiety (thermodegradation) | E. coli (for photodegraded) | isciii.esresearchgate.net |

Biochemical Mechanisms of Bacterial Resistance to Cephalexin

Enzymatic Inactivation by Beta-Lactamases

The production of beta-lactamase enzymes by bacteria is a widespread mechanism of resistance to beta-lactam antibiotics, including cephalexin. wikipedia.orgwikipedia.orgnih.govfishersci.cafishersci.canih.gov These enzymes neutralize the antibiotic's effectiveness before it can reach its target. wikipedia.orgnih.gov

Beta-lactamases degrade beta-lactam antibiotics by hydrolyzing the peptide bond within their characteristic four-membered beta-lactam ring. wikipedia.orgnih.govfishersci.cafishersci.canih.gov This enzymatic cleavage renders the antibiotic molecule inactive, preventing it from binding to and inhibiting penicillin-binding proteins (PBPs) crucial for bacterial cell wall synthesis. wikipedia.orgnih.gov The resulting chemical structure can no longer hinder bacterial cell wall synthesis, thus conferring resistance. fishersci.ca

Beta-lactamases are a diverse group of enzymes, with over 300 identified to date, classified into four molecular classes (A, B, C, and D) based on their amino acid sequence similarity and catalytic mechanisms. nih.govmims.comalfa-chemistry.comontosight.ai Classes A, C, and D are serine-utilizing hydrolases, while Class B enzymes are metallo-beta-lactamases that utilize a catalytic zinc center. mims.comalfa-chemistry.com

Class C beta-lactamases, also known as AmpC beta-lactamases or cephalosporinases, are particularly relevant to cephalexin resistance. fishersci.caontosight.aiuni.lu These enzymes are commonly found in Enterobacteriaceae and are often inducible, meaning their production can be triggered or increased in the presence of certain antibiotics. fishersci.caontosight.aimitoproteome.org AmpC enzymes preferentially hydrolyze cephalosporins, including cefoxitin, and are generally resistant to inhibition by common beta-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam. fishersci.caalfa-chemistry.comontosight.aiuni.lu AmpC beta-lactamases can be encoded by genes located on either bacterial chromosomes or plasmids, facilitating their spread among bacterial populations. alfa-chemistry.comuni.lumitoproteome.org

Research findings illustrate the impact of beta-lactamase production on cephalexin efficacy. For instance, a study involving an S. aureus strain induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) showed a significant increase in the minimum inhibitory concentration (MIC) for cephalexin. nih.gov

Table 1: Impact of IPTG Induction on Cephalexin MIC in Staphylococcus aureus

| Condition | Cephalexin MIC (µg/mL) nih.gov |

| Non-induced S. aureus | Not specified, but significantly lower than induced |

| IPTG-induced S. aureus | 64 |

Alteration of Penicillin-Binding Proteins (PBPs)

Another significant mechanism of bacterial resistance to cephalexin involves modifications to penicillin-binding proteins (PBPs), which are the primary targets of beta-lactam antibiotics. wikipedia.orgwikidata.orgwikipedia.orgnih.gov

Cephalexin, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to PBPs, thereby inhibiting the cross-linking of peptidoglycan strands necessary for bacterial cell wall integrity. wikipedia.orgwikipedia.orgwikidata.orgmims.comuni.lu Bacteria can acquire resistance by altering their PBPs, which leads to a reduced binding affinity of cephalexin to these modified target sites. wikipedia.orgwikidata.orgwikipedia.orgmims.com This alteration can occur through various mechanisms, including the acquisition of new PBPs via horizontal gene transfer (e.g., PBP2A in Methicillin-resistant Staphylococcus aureus (MRSA)) or through point mutations within existing PBP genes. nih.gov

In Staphylococcus aureus, cephalexin primarily binds to PBP1 and PBP3. In contrast, cefotaxime, another cephalosporin (B10832234), binds selectively to PBP1 and PBP2. These differences in PBP targeting can influence the effectiveness of different cephalosporins when PBP modifications occur. For example, in Streptococcus pneumoniae, alterations in PBPs 1A, 2X, and 2B are strongly associated with high levels of penicillin resistance, affecting the efficacy of beta-lactam antibiotics. nih.gov

Table 2: PBP Binding Targets of Cephalosporins in Staphylococcus aureus

| Antibiotic | Primary PBP Targets in S. aureus |

| Cephalexin | PBP1, PBP3 |

| Cefotaxime | PBP1, PBP2 |

Efflux Pump Systems in Bacterial Cells

Efflux pumps represent a crucial defense mechanism employed by bacteria to resist various antimicrobial agents, including cephalexin. wikipedia.orgnih.gov

Efflux pumps are integral membrane proteins that actively transport antibiotics and other toxic substances from the bacterial cytoplasm or periplasmic space to the extracellular environment. wikipedia.org This active transport process requires energy, typically derived from ATP hydrolysis or the proton motive force, and effectively reduces the intracellular concentration of the antibiotic below therapeutic levels, thereby conferring resistance.

These pumps are categorized into six major families: ATP-binding cassette (ABC), multidrug and toxic compound extrusion (MATE), major facilitator superfamily (MFS), proteobacterial antimicrobial compound efflux (PACE), resistance-nodulation-division (RND), and small multidrug resistance (SMR). Many efflux pumps exhibit broad substrate specificity, allowing them to extrude a wide range of structurally diverse compounds, including various classes of antibiotics, dyes, and detergents.

For cephalexin, a transport carrier has been identified in human intestinal cells (e.g., HT-29 cell line) that facilitates its uptake but also stimulates its efflux via counter-transport mechanisms. In bacterial pathogens, specific efflux systems have been implicated in cephalexin resistance. For instance, in Aliarcobacter butzleri, RND efflux systems, specifically AreABC, AreDEF, and AreGHI, have been shown to contribute to the extrusion of cephalexin, leading to increased bacterial resistance. The overexpression of efflux pumps can co-exist with other resistance mechanisms, such as porin deficiencies and beta-lactamase production.

Pharmacokinetic Considerations: Biochemical and Distributional Aspects of Cephalexin

Absorption Mechanisms

Cephalexin is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, exhibiting nearly 100% oral bioavailability in adults drugbank.comwikipedia.orgnih.govmedcentral.com. Absorption primarily occurs in the upper intestine, as the drug is not absorbed in the stomach drugbank.comnih.govnih.gov. Peak plasma concentrations are typically achieved within approximately 1 hour after administration wikipedia.orgmedcentral.comnih.govmedscape.comwalshmedicalmedia.com. For instance, following a 250 mg oral dose, the average peak serum level is around 9 mcg/mL, increasing to approximately 18 mcg/mL for a 500 mg dose and 32 mcg/mL for a 1 g dose walshmedicalmedia.comdrugs.com. While food can slightly delay the absorption and peak serum concentrations, the total amount of drug absorbed remains unchanged wikipedia.orgmedcentral.com. In young children, absorption may be delayed, and in neonates, it can be decreased by up to 50% medcentral.comnsw.gov.au.

Table 1: Peak Plasma Concentrations of Cephalexin in Adults

| Oral Dose (mg) | Average Peak Serum Level (mcg/mL) | Time to Peak (hours) |

| 250 | 7.7 - 9 drugbank.comwalshmedicalmedia.comdrugs.com | 1 wikipedia.orgmedcentral.comnih.govmedscape.comwalshmedicalmedia.com |

| 500 | 12.3 - 18 drugbank.comwalshmedicalmedia.comdrugs.com | 1 wikipedia.orgmedcentral.comnih.govmedscape.comwalshmedicalmedia.com |

| 1000 | 32 walshmedicalmedia.comdrugs.com | 1 walshmedicalmedia.comdrugs.com |

Role of H+/Dipeptide Transporter PEPT1 (SLC15A1)

The rapid and efficient absorption of cephalexin from the intestine is significantly facilitated by the H+/dipeptide transporter PEPT1, also known as SLC15A1 pharmgkb.org. This active transport mechanism contributes to the high intestinal permeability of cephalexin, classifying it as a Class I drug in the Biopharmaceutics Classification System (BCS) due to its high solubility and permeability nih.gov. Research indicates that a genetic variant in SLC15A1 (rs8187817, F28Y) can lead to significantly reduced cephalexin uptake in transfected cells pharmgkb.org.

Protein Binding Dynamics

Cephalexin exhibits relatively low binding to plasma proteins. This characteristic is important as only the unbound fraction of a drug is pharmacologically active and able to distribute into tissues frontiersin.orgavma.org.

In Vitro Plasma Protein Binding Studies

Table 2: Cephalexin Plasma Protein Binding

| Species | Protein Binding (%) | Key Plasma Protein |

| Human | 10-15 drugbank.comnih.govnih.govmedscape.comwalshmedicalmedia.comdrugs.com | Serum Albumin drugbank.comnih.govdrugs.com |

| Dog | 15.7-25.9 (mean 20.8) researchgate.netavma.org | Not specified, but generally serum proteins |

Theoretical Models of Extravascular Protein Binding

The unbound blood concentration of a drug is hypothesized to equilibrate with the unbound concentration in the extravascular space, influencing its distribution into tissues frontiersin.org. Changes in protein binding are a major factor influencing the volume of distribution, as only the unbound fraction can penetrate into the extravascular space frontiersin.org. The change in volume of distribution is linearly correlated with the unbound fraction frontiersin.org. For cephalexin, the volume of distribution is reported to be between 5.2 and 5.8 L drugbank.com or 0.23 L/kg nih.gov. The mean tissue penetration factor for cephalexin in dogs was 58.2% ± 17.0%, which was slightly less than the value predicted by its protein binding avma.orgavma.org.

Impact of Co-administered Substances on Protein Binding

While cephalexin itself has low protein binding, the interaction with co-administered drugs can influence protein binding dynamics, especially if two highly protein-bound drugs are administered simultaneously, leading to competition for limited binding sites and a higher free fraction of the drugs frontiersin.org. For cephalexin, its minimal metabolism by hepatic CYP450 enzymes generally limits the potential for significant drug-drug interactions related to metabolism nih.gov. However, co-administration with certain substances, such as probenecid (B1678239), can affect its pharmacokinetics. Probenecid has been shown to increase the area under the curve (AUC) of cephalexin, potentially by impairing its tubular secretion nih.govmdpi.com. Another study indicated that co-administration of quinapril (B1585795) could significantly decrease the elimination clearance of cephalexin and lower its absorption rate constant, possibly due to competitive inhibition of active transport at the intestinal level asm.orgnih.gov.

Biochemical Pathways of Elimination

Cephalexin is primarily eliminated unchanged from the body via renal excretion drugbank.comwikipedia.orgnih.govmedcentral.comnih.govnih.govmedscape.comwalshmedicalmedia.comdrugs.comnsw.gov.aupharmgkb.orgglowm.comdrugs.com. It is not significantly metabolized in the body drugbank.comwikipedia.orgnih.govnih.govnih.govnsw.gov.aupharmgkb.orgglowm.com. Over 90% of the administered dose is excreted unchanged in the urine within 6 to 8 hours by both glomerular filtration and tubular secretion drugbank.comnih.govmedcentral.comnih.govnih.govwalshmedicalmedia.comdrugs.compharmgkb.orgglowm.comdrugs.com. The mean urinary recovery is reported to be as high as 99.3% drugbank.comnih.gov. The elimination half-life of cephalexin in adults with normal renal function is approximately 0.5 to 1.2 hours wikipedia.orgnih.govmedcentral.commedscape.comwalshmedicalmedia.comglowm.com. This half-life can be prolonged in patients with renal impairment, necessitating monitoring of renal function nih.govglowm.com. In neonates, the serum half-life is about 5 hours, and in children aged 3-12 months, it is approximately 2.5 hours medcentral.com. Peak urine concentrations following varying doses demonstrate significant excretion, with approximately 1000 mcg/mL after a 250 mg dose, 2200 mcg/mL after a 500 mg dose, and 5000 mcg/mL after a 1 g dose drugs.com.

Table 3: Cephalexin Elimination Profile

| Parameter | Value |

| Metabolism | Not metabolized drugbank.comwikipedia.orgnih.govnih.govnih.govnsw.gov.aupharmgkb.orgglowm.com |

| Excretion Route | Renal (glomerular filtration and tubular secretion) drugbank.comnih.govmedcentral.comnih.govnih.govwalshmedicalmedia.comdrugs.compharmgkb.orgglowm.comdrugs.com |

| Excretion as Unchanged Drug | >90% within 6-8 hours drugbank.comnih.govmedcentral.comnih.govnih.govwalshmedicalmedia.comdrugs.compharmgkb.orgglowm.comdrugs.com |

| Mean Urinary Recovery | 99.3% drugbank.comnih.gov |

| Half-life (Normal Renal Function) | 0.5-1.2 hours wikipedia.orgnih.govmedcentral.commedscape.comwalshmedicalmedia.comglowm.com |

Non-Metabolic Excretion

Cephalexin distinguishes itself by its minimal systemic metabolism. It is not appreciably metabolized or otherwise inactivated within the body, meaning it undergoes negligible biotransformation in the liver or other tissues. wikipedia.orgdrugbank.compharmgkb.orgmims.comdrugs.com This characteristic simplifies its pharmacokinetic profile, as the parent drug is primarily responsible for its pharmacological activity and is eliminated largely in its unchanged form. The rapid and efficient clearance of cephalexin from the body is predominantly attributed to renal excretion. nsw.gov.au

A substantial proportion of an administered dose of cephalexin is recovered unchanged in the urine. Studies indicate that more than 90% of cephalexin is excreted unchanged in the urine within approximately 8 hours of administration. wikipedia.orgdrugbank.compharmgkb.orgmims.comdrugs.comnps.org.au Some reports suggest that 70% to 100% of the dose can be found in the urine within 6 to 8 hours. wikipedia.orgnsw.gov.au The elimination half-life of cephalexin in individuals with normal renal function is relatively short, typically ranging from 0.6 to 1.2 hours (or approximately 30 to 60 minutes). wikipedia.orgmims.comnsw.gov.au This rapid elimination necessitates appropriate dosing frequencies to maintain therapeutic concentrations.

The following table summarizes key non-metabolic excretion parameters of cephalexin:

| Parameter | Value | Source(s) |

| Metabolism | Not appreciably metabolized | wikipedia.orgdrugbank.compharmgkb.orgmims.comdrugs.com |

| Excretion (unchanged in urine) | >90% within 8 hours | wikipedia.orgdrugbank.compharmgkb.orgmims.comdrugs.comnps.org.au |

| Elimination Half-life (normal renal function) | 0.6-1.2 hours (30-60 minutes) | wikipedia.orgmims.comnsw.gov.au |

| Protein Binding | 10-15% | drugbank.commims.com |

Renal Excretion Mechanisms: Glomerular Filtration and Tubular Secretion

The kidney plays a pivotal role in the elimination of cephalexin, employing both glomerular filtration and active renal tubular secretion. drugbank.commims.comdrugs.comnps.org.au Glomerular filtration is the initial step in urine formation, where unbound drug molecules are filtered from the blood into the renal tubules. Cephalexin is approximately 10-15% bound to serum proteins, including serum albumin, meaning a significant fraction is available for glomerular filtration. drugbank.commims.com

Beyond simple filtration, active renal tubular secretion contributes significantly to cephalexin's efficient elimination. This process involves specific transport proteins located in the renal tubule cells that actively move the drug from the bloodstream into the tubular fluid. The observation that the ratio of unbound cephalexin renal clearance to the glomerular filtration rate is often greater than unity for similar cephalosporins, like cefadroxil (B1668780), suggests that active tubular secretion is involved in their renal handling. nih.gov Furthermore, the renal excretion of cephalexin is known to be delayed by co-administration with probenecid. wikipedia.orgnps.org.aunih.gov Probenecid is a well-known inhibitor of organic anion transporters (OATs), indicating that cephalexin is a substrate for these transporters, which mediate its active secretion into the urine. nih.gov This competitive inhibition by probenecid reduces the rate of renal tubular secretion, thereby increasing cephalexin's systemic concentrations. nih.gov

Peak urine concentrations of cephalexin have been reported following various oral doses: approximately 1,000 microgram/mL after a 250 mg dose, 2,200 microgram/mL after a 500 mg dose, and 5,000 microgram/mL after a 1 g dose. nps.org.au

The following table illustrates the approximate peak urine concentrations of cephalexin at different oral doses:

| Oral Dose (mg) | Approximate Peak Urine Concentration (µg/mL) | Source(s) |

| 250 | 1,000 | nps.org.au |

| 500 | 2,200 | nps.org.au |

| 1000 | 5,000 | nps.org.au |

Role of PEPT2 (SLC15A2) in Renal Reabsorption

While active tubular secretion enhances cephalexin's elimination, the drug also undergoes reabsorption in the kidney, primarily mediated by the proton-coupled oligopeptide transporter 2 (PEPT2), encoded by the SLC15A2 gene. pharmgkb.orgresearchgate.netnih.gov PEPT2 is highly expressed at the apical and basolateral membranes of renal proximal tubule cells. pharmgkb.orgnih.gov This transporter plays a crucial role in the renal reuptake of di- and tri-peptides from the ultrafiltrate, as well as various peptide-like drugs, including beta-lactam antibiotics like cephalexin. nih.govnus.edu.sgguidetopharmacology.orgwikipedia.orgnih.gov

The influence of genetic variations in SLC15A2 on cephalexin pharmacokinetics has been investigated. One study found no significant association between common polymorphic variants of PEPT2 (SLC15A2) and the pharmacokinetics of cephalexin in healthy Asian subjects (Chinese, Malay, and Asian Indian populations). pharmgkb.orgnus.edu.sg However, the same study suggested that urinary pH modifiers, such as ammonium (B1175870) chloride and sodium bicarbonate, can alter the renal clearance of PEPT2 substrates, with a more pronounced effect observed in individuals carrying the PEPT22/2 genotype. nus.edu.sg This highlights the complex interplay of genetic factors and physiological conditions in determining the precise renal disposition of cephalexin.

Environmental Fate and Degradation Pathways of Cephalexin

Degradation Mechanisms and Kinetics

Other Degradation Reactions (e.g., Decarboxylation, Demethylation, N-Dealkylation, Deamination, Sulfoxide (B87167) Formation, Amide Hydrolysis, Ring Contraction)

Cephalexin undergoes various degradation reactions in the environment, influenced by different processes such as photolysis and advanced oxidation processes (AOPs). Key degradation pathways identified include β-lactam ring-opening, sulfoxide formation, demethylation, N-dealkylation, deamination, decarboxylation (also referred to as decarbonylation), amide hydrolysis, ring contraction, hydroxylation, and dehydration researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.nettypeset.ionih.gov.

The β-lactam ring, a central structural feature of cephalexin, is a primary target for degradation, with hydroxyl radicals preferentially attacking this moiety researchgate.net. Sulfoxide formation, where the sulfur atom in the cephem skeleton is oxidized, is a notable degradation pathway observed in photo-Fenton processes researchgate.netresearchgate.netnih.gov. Demethylation and N-dealkylation reactions involve the removal of methyl and alkyl groups, respectively, from the cephalexin molecule researchgate.netresearchgate.netresearchgate.nettypeset.ionih.gov. Deamination, the removal of an amino group, is also a reported degradation pathway, consistent with general oxidative reactions of xenobiotics researchgate.netresearchgate.netnih.govupertis.ac.id.

Decarboxylation, which involves the removal of a carboxyl group, has been observed during the direct photolysis of cephalexin acs.orgresearchgate.nettypeset.io. Amide hydrolysis, leading to the cleavage of the amide bond, and ring contraction, a rearrangement of the molecular structure, are degradation pathways identified particularly in heterogeneous photo-Fenton processes researchgate.netresearchgate.netnih.gov. Hydroxylation, the addition of a hydroxyl group, is a common reaction initiated by hydroxyl radicals, which are highly reactive species generated in many AOPs researchgate.netresearchgate.netresearchgate.netresearchgate.nettypeset.ionih.gov. Thermodynamic data indicate that hydroxyl radical addition reactions are thermodynamically favored over hydrogen abstraction reactions in cephalexin degradation researchgate.netx-mol.netresearchgate.net. Dehydration, the removal of water, is also noted as a degradation pathway in certain photo-Fenton systems researchgate.netresearchgate.netnih.gov.

Characterization of Degradation Byproducts/Transformation Products

The degradation of cephalexin leads to the formation of various byproducts or transformation products, whose chemical identities and ecotoxicological impacts are critical for a comprehensive environmental assessment.

Chemical Identity of Byproducts

The specific chemical identities of cephalexin degradation byproducts can vary significantly depending on the degradation process employed researchgate.netresearchgate.netnih.gov. For instance, direct photolysis of cephalexin can result in decarboxylation products acs.org. In studies involving UV-C degradation, a metabolite with a mass-to-charge ratio (m/z) of 150 was detected, alongside other identified byproducts with m/z values of 100, 102, 138, 326, and 386 through liquid chromatography-mass spectrometry (LC/MS/MS) iwaponline.com. Photolysis via UVA light has been shown to produce significant amounts of oxidized species that retain the dihydrothiazine ring adjacent to the β-lactam ring researchgate.netresearchgate.net.

One well-known degradation product is 7-aminodeacetoxycephalosporanic acid (7-ADCA), which is a core structure for the synthesis of cephalosporin (B10832234) antibiotics sigmaaldrich.comnih.govcalpaclab.com. Cephalexin sulfoxide is another commonly identified byproduct resulting from the oxidation of the sulfur atom in the cephalexin structure researchgate.netresearchgate.netnih.govnih.govnih.gov.

Ecotoxicological Assessment of Degradation Byproducts

The ecotoxicological assessment of cephalexin degradation byproducts reveals a complex picture. Some studies indicate that the phototransformation of cephalosporin antibiotics, including cephalexin, can lead to products with higher toxicity than the parent compound, as observed through Microtox tests acs.org. These byproducts were found to be less photolabile, suggesting their persistence in the environment acs.org.

However, other research suggests that photocatalytic degradants may be less detrimental to the aquatic environment compared to the original antibiotic researchgate.net. Ecotoxicity assessments conducted on cephalexin and its byproducts, using organisms like green algae, Daphnia, and fish, have yielded mixed results researchgate.nettypeset.iox-mol.netresearchgate.net. While some findings suggest that the majority of byproducts formed are safe for aquatic organisms, with only one byproduct demonstrating harm to Daphnia, other studies conclude that some degradation products are indeed harmful researchgate.netx-mol.netresearchgate.net. Furthermore, the antimicrobial activity of cephalexin solutions has been observed to decrease with increased UV-C irradiation time, indicating a loss of antimicrobial function in both the initial molecule and the resulting byproducts iwaponline.com.

Advanced Remediation Technologies for Environmental Cephalexin

Given the persistence and potential environmental impact of cephalexin, advanced remediation technologies are crucial for its removal from contaminated waters. Adsorption and photocatalytic degradation are two widely employed and highly effective techniques sci-hub.seresearchgate.netnih.gov.

Adsorption Techniques

Adsorption is a promising and readily available technique for removing cephalexin from aqueous solutions mdpi.com. Various adsorbent materials have been investigated for their efficacy:

Table 1: Adsorption Capacities of Different Adsorbents for Cephalexin Removal (Intended as an interactive data table)

| Adsorbent Type | Adsorption Capacity (mg CFX g⁻¹) | Reference |

| Activated Carbon Nanoparticles | 7 | sci-hub.seresearchgate.netnih.gov |

| Nano-zero-valent iron from Nettle | 1667 | sci-hub.seresearchgate.netnih.gov |

| Anthriscus sylvestris-derived Activated Biochar (ACT-B) | 724.54 | sci-hub.se |

| Zirconium-based Metal-Organic Framework (PCN-777) | 442.5 | sci-hub.se |

| Commercial Activated Carbon | Up to 87% removal efficiency (at pH 3-7, 1h contact time) | researchgate.net |

| Palm Oil Fiber Adsorbent (FZn) | ~90% (from distilled water in 7 min) | mdpi.com |

| Palm Oil Fiber Adsorbent (FZn) | 71% (from simulated wastewater in 60 min) | mdpi.com |

| Palm Oil Fiber Adsorbent (FZn) | 77% (from urine in 60 min) | mdpi.com |

Beyond the materials listed, bacterial biomass has also been explored as an adsorbent sci-hub.seresearchgate.netnih.gov. Studies have shown that the removal efficiency of cephalexin through adsorption can reach up to 90% depending on the adsorbent and specific conditions sci-hub.se. Adsorption on aluminum surfaces has also been investigated as an alternative for cephalexin elimination from wastewater tandfonline.com.

Photocatalytic Degradation

Photocatalytic degradation, often categorized under Advanced Oxidation Processes (AOPs), is highly recommended for cephalexin remediation due to its engineering applicability, technical feasibility, and high effectiveness sci-hub.seresearchgate.netiwaponline.comtypeset.ionih.gov. This method typically involves the use of catalysts and light to generate reactive species that degrade the antibiotic.

Table 2: Performance of Various Photocatalytic Degradation Systems for Cephalexin (Intended as an interactive data table)

| System/Catalyst | Degradation Efficiency/Outcome | Reference |

| Photo-Fenton (general) | 45% | sci-hub.seresearchgate.netnih.gov |

| Heterogeneous Photoelectro-Fenton (HPEF) with UVA light (chalcopyrite catalyst) | Up to 100% | sci-hub.seresearchgate.netnih.gov |

| Homogeneous Photo-Fenton (Fe²⁺/H₂O₂/UV) | Different degradation products compared to heterogeneous | researchgate.netresearchgate.netnih.gov |

| Heterogeneous Photo-Fenton (MoS₂@Fe/H₂O₂/UV) | Higher degradation efficiency (73.10%) and pseudo-first-order rate constant (0.0078 min⁻¹) | researchgate.netresearchgate.netnih.gov |

| ZnO Nanowires (simulated sunlight) | Complete degradation at concentrations up to 20 mg L⁻¹ by 0.5 g L⁻¹ TiO₂ NPs researchgate.net | researchgate.net |

| g-C₃N₄/Zn doped Fe₃O₄ composite (visible light) | Highest photocatalytic activity with 20% g-C₃N₄ | tandfonline.com |

| Zn-MOC Nanostructures (visible light) | 94.20% efficiency | iau.ir |

| UV-C Irradiation | 81% degradation in 20 minutes | iwaponline.com |

| Persulfate activation (simulated sunlight and ferrous ions) | Total removal in 30 minutes | iwaponline.com |

The effectiveness of photocatalytic degradation is often attributed to the generation of highly reactive species like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻), which are capable of oxidizing organic pollutants iwaponline.com. The choice of catalyst and reaction conditions (e.g., pH, irradiation time, catalyst concentration, initial cephalexin concentration) significantly influences the degradation efficiency iau.irnih.gov.

Advanced Analytical Methodologies for Cephalexin Research

Spectroscopic Techniques (e.g., NMR Spectroscopy, UV-Vis Spectroscopy)

Spectroscopic methods are fundamental tools in the analysis of cephalexin, offering non-destructive and highly detailed information about its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of cephalexin. An NMR method has been developed to quantitatively determine the presence of cephalexin in cephradine (B1668399), applicable to the raw material and pharmaceutical formulations. nih.gov This method is based on the signal from the five aromatic protons of the cephalexin molecule, and its integration relative to a signal from cephradine allows for the calculation of the cephalexin percentage. nih.gov The precision of this method at a 2% cephalexin level is reported to be ±0.18%. nih.gov Furthermore, 13C solid-state NMR (CPMAS NMR) has been employed to evaluate polymorphs in cephalexin medicines, demonstrating its utility in characterizing the solid-state properties of the drug. researchgate.net

UV-Visible (UV-Vis) Spectroscopy is a widely used, simple, and rapid method for the quantitative determination of cephalexin. nih.govresearchgate.net The method is often based on measuring the absorbance of a cephalexin solution at a specific wavelength. In a phosphate (B84403) buffer with a pH of 5.5, cephalexin exhibits maximum absorbance at 261 nm. nih.gov Another approach involves calculating the area under the curve (AUC) of the absorbance spectrum between two wavelengths, for instance, 256 nm and 266 nm. nih.gov The linearity for these UV spectroscopic methods has been observed over a concentration range of 1.0–120 μg/ml with a high correlation coefficient (r=0.999). nih.gov The development of colorimetric methods, where cephalexin reacts with a reagent to produce a colored product, also falls under UV-Vis spectroscopy. For example, a method based on the reaction of cephalexin with acetylacetone-formaldehyde reagent yields a yellow chromophore measurable at 400 nm. oup.com

Interactive Data Table: UV-Vis Spectroscopic Parameters for Cephalexin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Maximum Absorbance (λmax) | 261 nm (in phosphate buffer pH 5.5) | nih.gov |

| AUC Wavelength Range | 256 nm - 266 nm | nih.gov |

| Linearity Range | 1.0–120 μg/ml | nih.gov |

| Correlation Coefficient (r) | 0.999 | nih.gov |

| Chromophore λmax (with acetylacetone-formaldehyde) | 400 nm | oup.com |

Chromatographic-Mass Spectrometric Approaches (e.g., LC/ESI-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly with an electrospray ionization (ESI) source, provides a highly sensitive and selective method for the analysis of cephalexin, especially in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been successfully developed and validated for the simultaneous determination of total and unbound concentrations of cephalexin, along with other β-lactam antibiotics, in human plasma. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. nih.gov A typical LC-MS/MS method involves a simple sample preparation step, like protein precipitation, followed by separation on a C18 column and detection using ESI in the positive mode. nih.gov Such methods have demonstrated linearity over a wide concentration range (e.g., 0.2-100 mg/L for total drug in plasma) with high accuracy and precision. nih.gov

Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS) is instrumental in identifying and quantifying cephalexin and its degradation products. researchgate.net In these studies, ion detection is often performed using a Quadrupole-Time of Flight (Q-ToF) mass spectrometer coupled with a dual ESI source. researchgate.netsphinxsai.com The protonated molecular ion [M+H]+ for cephalexin is typically observed at m/z 348. researchgate.netsphinxsai.com This technique is not only used for routine determination in bulk drugs and pharmaceutical dosage forms but also for studying the stability of the antibiotic under various stress conditions. researchgate.netresearchgate.netsphinxsai.com

Interactive Data Table: LC-MS Parameters for Cephalexin Quantification

| Analytical Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma (Total) | 0.2-100 mg/L | 0.2 mg/L | nih.gov |

| LC-MS/MS | Human Plasma (Unbound) | 0.01-10 mg/L | 0.01 mg/L | nih.gov |

| LC-MS/MS | Swine Tissues | - | 5-10 µg/kg | documentsdelivered.com |

In Vitro Susceptibility Testing Methodologies for Bacterial Activity

Determining the in vitro activity of cephalexin against various bacterial strains is crucial for understanding its efficacy. Standardized methodologies are employed to measure its inhibitory effects.

Broth Microdilution is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. nih.govnih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.gov This method involves preparing serial dilutions of cephalexin in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. nih.govbmglabtech.com Following incubation, the wells are visually inspected for bacterial growth to determine the MIC value. nih.gov Multicenter studies have been conducted to evaluate the accuracy of commercial systems, such as the MicroScan Dried Gram-negative MIC Panel, for determining cephalexin MICs against Enterobacterales, comparing them to the reference broth microdilution method. beckmancoulter.com

Disk Diffusion (Kirby-Bauer) Test is another widely used method for assessing the susceptibility of bacteria to antibiotics. kairosafe.itwikipedia.orgasm.org In this test, paper disks impregnated with a specific concentration of cephalexin (e.g., 30 µg) are placed on an agar (B569324) plate that has been uniformly inoculated with a bacterial culture. kairosafe.itbiotrading.com As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. asm.orgbiotrading.com This diameter is then correlated with established breakpoints to classify the organism as susceptible, intermediate, or resistant to cephalexin. biotrading.com

Interactive Data Table: Common In Vitro Susceptibility Testing Methods for Cephalexin

| Method | Principle | Key Parameter Measured | Application |

|---|---|---|---|

| Broth Microdilution | Serial dilution of antibiotic in liquid media to find the lowest concentration that inhibits growth. | Minimum Inhibitory Concentration (MIC) | Quantitative measure of antibiotic potency. |

| Disk Diffusion (Kirby-Bauer) | Diffusion of antibiotic from a paper disk into agar, inhibiting bacterial growth. | Zone of Inhibition Diameter | Qualitative assessment of susceptibility (Susceptible/Intermediate/Resistant). |

Advanced Microscopy for Cellular Effects (e.g., Atomic Force Microscopy)

Advanced microscopy techniques provide unparalleled insight into the morphological changes induced by cephalexin on bacterial cells, helping to elucidate its mechanism of action at a subcellular level.

Atomic Force Microscopy (AFM) has been utilized to study the effects of cephalexin on the bacterial cell wall. nih.gov In a study investigating the joint effect of cephalexin and surfactants on Escherichia coli, AFM was used to measure the stiffness of the bacterial cell wall. nih.gov This research correlated the elongation of E. coli into filaments, a known effect of some β-lactam antibiotics, with changes in cell wall stiffness. nih.gov Such studies demonstrate the capability of AFM to provide nanoscale mechanical information about the bacterial envelope, complementing traditional biochemical and microbiological assays. nih.govmdpi.com

Electron Microscopy , including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), has been employed to visualize the cellular-level effects of cephalexin. One study used SEM and TEM to investigate the antagonism between cephalexin and erythromycin (B1671065) in Staphylococcus aureus. nih.gov SEM observations revealed that cephalexin alone caused cell lysis, while TEM showed that it transformed nearly all cells into protoplasts. nih.gov These powerful imaging techniques provide direct visual evidence of the profound structural damage inflicted by cephalexin on bacterial cell walls, confirming its mechanism of inhibiting cell wall synthesis. nih.gov

Q & A

Advanced Research Question

- RT-qPCR : Quantify expression of resistance genes (e.g., TEM-1, SHV-1) in bacterial isolates exposed to subinhibitory cephalexin concentrations .

- RNA sequencing : Identify global transcriptional changes and regulatory networks activated under cephalexin stress .

- Knockout models : Use CRISPR-Cas9 to delete suspected regulators and measure changes in resistance phenotypes .

How can researchers address discrepancies between in vitro susceptibility data and clinical outcomes for cephalexin?

Advanced Research Question

- Pharmacodynamic modeling : Integrate MIC data with pharmacokinetic parameters (e.g., %T > MIC) to predict clinical efficacy .

- Biofilm assays : Test cephalexin activity in biofilm-embedded bacteria using crystal violet staining or confocal microscopy, as biofilms reduce drug penetration .

- Host-pathogen interaction studies : Co-culture bacteria with immune cells (e.g., neutrophils) to simulate in vivo microenvironments .

What experimental designs are optimal for assessing cephalexin's ecological impact on gut microbiota?

Advanced Research Question

- 16S rRNA sequencing : Analyze fecal samples from animal models pre- and post-cephalexin exposure to identify dysbiosis patterns .

- Metagenomic functional profiling : Use shotgun sequencing to track antibiotic resistance gene transfer within microbial communities .

- Bile acid metabolism assays : Measure secondary bile acid shifts linked to C. difficile proliferation using LC-MS .

How should researchers validate cephalexin degradation pathways in environmental samples?

Advanced Research Question

- High-resolution mass spectrometry (HRMS) : Identify cephalexin metabolites in wastewater or soil samples to map degradation products .

- Enzymatic assays : Incubate environmental isolates with cephalexin and monitor hydrolysis using spectrophotometry or HPLC .

- Isotope tracing : Use stable isotope-labeled cephalexin to track degradation kinetics and pathways in complex matrices .

What statistical approaches are suitable for analyzing contradictory data on cephalexin resistance trends?

Advanced Research Question

- Meta-analysis : Pool data from heterogeneous studies (e.g., varying resistance thresholds or geographic regions) using random-effects models .

- Time-series analysis : Detect temporal resistance patterns in surveillance data, adjusting for reporting biases .

- Machine learning : Train classifiers on genomic and epidemiological data to predict emerging resistance hotspots .

How can cephalexin be combined with β-lactamase inhibitors to overcome resistance?

Advanced Research Question

- Checkerboard assays : Determine synergistic effects of cephalexin with inhibitors like clavulanic acid using fractional inhibitory concentration (FIC) indices .

- Crystal structure analysis : Resolve inhibitor-enzyme binding modes via X-ray crystallography to optimize compound design .

- In vivo efficacy testing : Use murine infection models to compare monotherapy vs. combination therapy outcomes .

What ethical and reproducibility standards apply to cephalexin research involving animal models?

Basic Research Question

- NIH guidelines compliance : Report animal housing, sample sizes, and randomization to ensure replicability .

- Institutional Review Board (IRB) approval : Mandatory for studies involving vertebrates, with detailed justification of cephalexin dosing regimens .

- Data transparency : Publish raw pharmacokinetic data and statistical code in supplementary materials .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.